(1,4-13C2)butanedioic acid
Overview
Description
(1,4-13C2)butanedioic acid, also known as butanedioic acid-1,4-13C2, is a labeled form of succinic acid where the carbon atoms at positions 1 and 4 are replaced with the isotope carbon-13. This compound is primarily used in scientific research to trace metabolic pathways and study biochemical processes due to its isotopic labeling.
Mechanism of Action
Target of Action
Succinic acid-1,4-13C2, also known as Butanedioic acid-1,4-13C2, is a stable isotope-labeled succinic acid . Succinic acid is an intermediate in the citric acid cycle, a central metabolic pathway in all aerobic organisms . Therefore, the primary targets of Succinic acid-1,4-13C2 are the enzymes involved in the citric acid cycle.
Mode of Action
Succinic acid-1,4-13C2, like its unlabeled counterpart, participates in the citric acid cycle. It is converted into fumarate by the enzyme succinate dehydrogenase, a key enzyme in the citric acid cycle and the electron transport chain . This reaction also leads to the reduction of flavin adenine dinucleotide (FAD) to FADH2, which is then used in the electron transport chain to generate ATP .
Biochemical Pathways
Succinic acid-1,4-13C2 is involved in the citric acid cycle, also known as the Krebs cycle or the tricarboxylic acid (TCA) cycle . This cycle is a series of chemical reactions used by all aerobic organisms to generate energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into ATP and carbon dioxide .
Pharmacokinetics
The pharmacokinetic properties of Succinic acid-1,4-13C2 have been studied in mice . After a 10 mg/kg intravenous dose, the clearance, volume of distribution, and terminal half-life of 13C4SA were 4574.5 mL/h/kg, 520.8 mL/kg, and 0.56 h, respectively . Oral 13C4SA was absorbed and distributed quickly (bioavailability, 1.5%) at a dose of 100 mg/kg .
Result of Action
The action of Succinic acid-1,4-13C2, as part of the citric acid cycle, contributes to the production of ATP, the main energy currency of the cell . Additionally, succinic acid has been proposed as a potential treatment for sepsis, cancer, ataxia, and obesity due to its ability to induce epigenetic changes through its receptor SUCNR1, a G protein-coupled receptor .
Biochemical Analysis
Biochemical Properties
Succinic acid-1,4-13C2 participates in various biochemical reactions, primarily within the TCA cycle. It interacts with several enzymes, including succinate dehydrogenase and fumarase. Succinate dehydrogenase catalyzes the oxidation of succinic acid-1,4-13C2 to fumarate, while fumarase converts fumarate to malate. These interactions are essential for the continuation of the TCA cycle and the production of ATP, the primary energy currency of the cell .
Cellular Effects
Succinic acid-1,4-13C2 influences various cellular processes, including cell signaling, gene expression, and metabolism. It has been shown to affect the activity of the G protein-coupled receptor SUCNR1, which is involved in the regulation of blood pressure and inflammation. Additionally, succinic acid-1,4-13C2 can modulate the expression of genes related to energy metabolism and oxidative stress .
Molecular Mechanism
At the molecular level, succinic acid-1,4-13C2 exerts its effects through binding interactions with specific enzymes and receptors. For example, its interaction with succinate dehydrogenase leads to the production of fumarate and the transfer of electrons to the electron transport chain, ultimately resulting in ATP synthesis. Additionally, succinic acid-1,4-13C2 can activate SUCNR1, leading to downstream signaling events that influence cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of succinic acid-1,4-13C2 can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over extended periods. Long-term exposure to succinic acid-1,4-13C2 has been associated with changes in cellular function, including alterations in metabolic flux and gene expression .
Dosage Effects in Animal Models
The effects of succinic acid-1,4-13C2 vary with different dosages in animal models. At low doses, it has been shown to enhance energy metabolism and improve glucose tolerance. At high doses, succinic acid-1,4-13C2 can induce toxic effects, including oxidative stress and inflammation. These threshold effects highlight the importance of careful dosage selection in experimental studies .
Metabolic Pathways
Succinic acid-1,4-13C2 is involved in the TCA cycle, where it is converted to fumarate by succinate dehydrogenase. This conversion is a key step in the production of ATP and the maintenance of cellular energy homeostasis. Additionally, succinic acid-1,4-13C2 can influence other metabolic pathways, including those related to amino acid and lipid metabolism .
Transport and Distribution
Within cells and tissues, succinic acid-1,4-13C2 is transported and distributed through specific transporters and binding proteins. It is primarily localized in the mitochondria, where it participates in the TCA cycle. The distribution of succinic acid-1,4-13C2 can affect its localization and accumulation, influencing its overall activity and function .
Subcellular Localization
Succinic acid-1,4-13C2 is predominantly localized in the mitochondria, where it plays a critical role in energy production. Its activity and function are influenced by its subcellular localization, as well as by post-translational modifications and targeting signals that direct it to specific compartments within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
(1,4-13C2)butanedioic acid can be synthesized through various methods. One common approach involves the catalytic hydrogenation of maleic anhydride in the presence of a carbon-13 labeled precursor. The reaction typically requires a metal catalyst such as palladium or platinum and is conducted under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of succinic acid-1,4-13C2 often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to incorporate carbon-13 into the succinic acid during their metabolic processes. The fermentation broth is then subjected to purification steps to isolate the labeled succinic acid .
Chemical Reactions Analysis
Types of Reactions
(1,4-13C2)butanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fumaric acid or malic acid.
Reduction: It can be reduced to form 1,4-butanediol or gamma-butyrolactone.
Esterification: It reacts with alcohols to form esters.
Dehydration: It can be dehydrated to form succinic anhydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon or platinum are used.
Esterification: Alcohols and acid catalysts like sulfuric acid are used.
Dehydration: Dehydrating agents like acetic anhydride are used.
Major Products
Oxidation: Fumaric acid, malic acid.
Reduction: 1,4-butanediol, gamma-butyrolactone.
Esterification: Succinic acid esters.
Dehydration: Succinic anhydride.
Scientific Research Applications
(1,4-13C2)butanedioic acid is widely used in various scientific research fields:
Chemistry: It is used as a tracer in metabolic studies to understand the citric acid cycle and other biochemical pathways.
Biology: It helps in studying cellular respiration and energy production.
Medicine: It is used in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: It is used in the production of biodegradable plastics and as a precursor for various industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Succinic acid: The non-labeled form of succinic acid.
Succinic anhydride: The dehydrated form of succinic acid.
Fumaric acid: An isomer of succinic acid formed through oxidation
Uniqueness
The primary uniqueness of succinic acid-1,4-13C2 lies in its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This makes it an invaluable tool in research applications where understanding the detailed pathways and mechanisms is crucial .
Properties
IUPAC Name |
(1,4-13C2)butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i3+1,4+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYFGRWQOYBRFD-CQDYUVAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[13C](=O)O)[13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437808 | |
Record name | Succinic acid-1,4-13C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79864-95-2 | |
Record name | Succinic acid-1,4-13C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 79864-95-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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